molecular formula C13H12ClN3 B231548 (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone

(Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone

Cat. No. B231548
M. Wt: 245.71 g/mol
InChI Key: WPRRWTZCKYTGRJ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone, also known as ACCPMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone is not fully understood. However, it has been proposed that (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone may exert its biological effects through the inhibition of enzymes or the modulation of protein-protein interactions. In addition, (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been shown to interact with metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects
(Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. In addition, (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone in lab experiments is its high purity and stability. In addition, (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone is its potential toxicity, which may require special handling and safety precautions.

Future Directions

There are several future directions for the research and development of (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone. One potential area of investigation is the optimization of its synthesis method to improve yield and purity. Another area of interest is the elucidation of its mechanism of action and the identification of its molecular targets. Furthermore, the development of novel derivatives of (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone with improved biological activity and selectivity may lead to the discovery of new drugs for the treatment of various diseases. Finally, the application of (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone in the design and synthesis of functional materials may lead to the development of new materials with unique properties and applications.

Synthesis Methods

(Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone can be synthesized through a multistep process involving the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate and subsequent reaction with benzaldehyde. The resulting product is a yellow crystalline solid with a melting point of 245-247°C.

Scientific Research Applications

(Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and Alzheimer's disease. In biochemistry, (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In materials science, (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone hydrazone has been utilized as a building block for the preparation of metal-organic frameworks.

properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

4-chloro-2-[(Z)-C-phenylcarbonohydrazonoyl]aniline

InChI

InChI=1S/C13H12ClN3/c14-10-6-7-12(15)11(8-10)13(17-16)9-4-2-1-3-5-9/h1-8H,15-16H2/b17-13-

InChI Key

WPRRWTZCKYTGRJ-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/C2=C(C=CC(=C2)Cl)N

SMILES

C1=CC=C(C=C1)C(=NN)C2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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